4-Iodononan-5-one
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Overview
Description
4-Iodononan-5-one is an organic compound characterized by the presence of an iodine atom attached to the fourth carbon of a nonan-5-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodononan-5-one typically involves the iodination of nonan-5-one. One common method is the direct iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency. The use of catalysts and solvents that facilitate the iodination process can also enhance the overall production.
Chemical Reactions Analysis
Types of Reactions
4-Iodononan-5-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Oxidation Reactions: The ketone group in this compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted nonan-5-one derivatives.
Oxidation Reactions: Products include nonanoic acid and other oxidized derivatives.
Reduction Reactions: Products include nonan-5-ol and other reduced derivatives.
Scientific Research Applications
4-Iodononan-5-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Iodononan-5-one involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as an electrophile in substitution reactions, where the iodine atom is replaced by nucleophiles. In biological systems, it may interact with enzymes that catalyze halogenation or dehalogenation reactions, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromononan-5-one: Similar structure but with a bromine atom instead of iodine.
4-Chlorononan-5-one: Similar structure but with a chlorine atom instead of iodine.
4-Fluorononan-5-one: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
4-Iodononan-5-one is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This results in different reactivity and selectivity in chemical reactions, making it a valuable compound for specific synthetic applications.
Biological Activity
4-Iodononan-5-one is a compound of interest in organic and medicinal chemistry due to its unique structural properties and potential biological activities. This article presents a detailed analysis of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a nonane backbone with an iodine atom at the 4-position and a ketone functional group at the 5-position. The molecular formula is C₉H₁₈O, with a molecular weight of approximately 158.24 g/mol. The presence of iodine in its structure is significant as it can influence both the chemical reactivity and biological interactions of the compound.
Synthesis Methods
The synthesis of this compound typically involves several steps, including halogenation and oxidation processes. Common methods include:
- Iodination of Nonan-5-one : This method involves treating nonan-5-one with iodine in the presence of an oxidizing agent to introduce the iodine substituent.
- Biotransformation Techniques : Recent studies have explored the use of microbial systems to transform simpler precursors into more complex iodinated compounds, enhancing yield and selectivity.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules, which can lead to modulation of biochemical pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : Research indicates that this compound may act as an inhibitor in certain enzymatic pathways, particularly those involved in inflammation and apoptosis .
- Cell Signaling Modulation : The compound has shown potential in altering cell signaling pathways, which could be beneficial in therapeutic contexts such as cancer treatment .
Case Studies
Several studies have documented the biological effects of this compound:
-
Antimicrobial Activity : A study demonstrated that derivatives of iodolactones, including this compound, exhibited significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound inhibited bacterial growth effectively, suggesting potential applications in developing new antibiotics .
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 20 Escherichia coli 15 Pseudomonas aeruginosa 18 - Anti-inflammatory Effects : In vitro studies have indicated that this compound can reduce the production of pro-inflammatory cytokines in human cell lines, suggesting its potential role as an anti-inflammatory agent .
- Apoptosis Induction : Research has shown that this compound may induce apoptosis in cancer cell lines through caspase activation pathways, highlighting its potential as an anticancer agent .
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- Biological Assays : Various assays have confirmed its efficacy against multiple strains of bacteria and fungi, indicating broad-spectrum antimicrobial properties.
- Mechanistic Studies : Detailed mechanistic studies are ongoing to elucidate the specific pathways affected by this compound, particularly focusing on its role in apoptosis and inflammation modulation.
Properties
CAS No. |
675132-35-1 |
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Molecular Formula |
C9H17IO |
Molecular Weight |
268.13 g/mol |
IUPAC Name |
4-iodononan-5-one |
InChI |
InChI=1S/C9H17IO/c1-3-5-7-9(11)8(10)6-4-2/h8H,3-7H2,1-2H3 |
InChI Key |
RMHAROWORVFXCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(CCC)I |
Origin of Product |
United States |
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